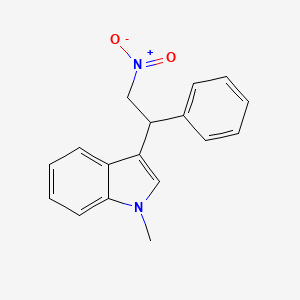

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole

Description

1-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole (CAS: 109811-96-3) is a nitro-substituted indole derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.33 g/mol . Structurally, it features:

- A 1-methyl group at the indole nitrogen.

- A 2-nitro-1-phenylethyl substituent at the 3-position of the indole ring.

This compound is synthesized via Friedel-Crafts (FC) alkylation of indoles with β-nitroalkenes in hexafluoroisopropanol (HFIP), followed by purification via silica gel chromatography .

Properties

IUPAC Name |

1-methyl-3-(2-nitro-1-phenylethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-18-11-16(14-9-5-6-10-17(14)18)15(12-19(20)21)13-7-3-2-4-8-13/h2-11,15H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQOLNRNTNCIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320127 | |

| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109811-96-3 | |

| Record name | 1-methyl-3-(2-nitro-1-phenylethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole can be synthesized through a visible-light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes. In this protocol, rose bengal acts as a photosensitizer, and environmentally benign water is used as the reaction medium. Indoles react smoothly with nitroalkenes under visible-light irradiation, generating the corresponding 3-(2-nitroalkyl)indoles in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable practices are likely applied. This includes the use of water-soluble organic catalytic systems and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: The major product is typically a nitroso or nitro derivative.

Reduction: The major product is an amine derivative.

Substitution: The major products are substituted indoles with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through several methods, including:

- Friedel-Crafts Alkylation : This method utilizes visible-light-mediated reactions involving indoles and nitroalkenes, often employing rose bengal as a photosensitizer in an environmentally friendly aqueous medium.

- Oxidation and Reduction : The nitro group can be selectively reduced to form amine derivatives or oxidized to nitroso compounds under specific conditions.

Scientific Research Applications

1-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole has been investigated for various applications:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules.

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membranes .

- Anticancer Activity : Research indicates that this compound and its derivatives can inhibit the growth of cancer cell lines. For instance, a study demonstrated that structural modifications enhanced anticancer activity against various tumor types .

Neuroprotection

- A case study highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Treatment resulted in improved cognitive functions and reduced neuroinflammation markers compared to control groups .

Drug Development

- The compound is explored for potential therapeutic effects, including its role as a precursor in drug synthesis aimed at treating various diseases, including cancer and infections .

Case Study 1: Anticancer Screening

In a detailed investigation published by MDPI, derivatives of indole compounds similar to this compound were synthesized and tested for their anticancer properties. The results indicated potent growth inhibition across several cancer cell lines, emphasizing the significance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in an Alzheimer's disease model. Results demonstrated significant improvements in cognitive function and reductions in neuroinflammation compared to untreated control groups .

Chemical Reactions Analysis

The compound undergoes various chemical reactions:

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Nitro group can be oxidized to form nitroso derivatives | Nitroso or nitro derivatives |

| Reduction | Nitro group can be reduced to an amine using reducing agents like hydrogen gas | Amine derivatives |

| Substitution | Electrophilic substitution reactions on the indole ring | Substituted indoles with functional groups |

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The indole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 3-(2-Nitro-1-Phenylethyl)-1H-Indole (3aa)

- Molecular Formula : C₁₆H₁₄N₂O₂.

- Key Differences : Lacks the 1-methyl group present in the target compound.

- Synthesis : Prepared via FC alkylation of indole with β-nitroalkenes under similar conditions .

- Activity: Not explicitly reported, but the nitro group may confer reactivity for further functionalization .

2.1.2 1-Methyl-3-(Phenylselanyl)-1H-Indole

- Molecular Formula : C₁₄H₁₃NSe.

- Key Differences : Replaces the nitro-phenylethyl group with a phenylselanyl moiety.

- Activity : Demonstrates antidepressant- and anxiolytic-like effects in murine models by attenuating oxidative stress and neuroinflammation .

2.1.3 2-Bromo-3-(2-Nitro-1-Phenylethyl)-1H-Indole (Compound II)

- Molecular Formula : C₁₆H₁₃BrN₂O₂.

- Key Differences : Introduces a bromine atom at the 2-position of the indole ring.

Functional Group Variations

Pharmacological Insights

- Nitro Group Impact: The nitro group in the target compound may serve as a precursor for nitric oxide (NO) release, analogous to selenocompounds that modulate oxidative stress . However, direct evidence is lacking.

- Methyl Group Role: The 1-methyl group enhances lipophilicity and may influence binding affinity compared to non-methylated analogs like 3aa .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| 1-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole | C₁₇H₁₆N₂O₂ | 280.33 | 3.82 |

| 3-(2-Nitro-1-phenylethyl)-1H-indole (3aa) | C₁₆H₁₄N₂O₂ | 266.30 | 3.12 |

| 1-Methyl-3-(phenylselanyl)-1H-indole | C₁₄H₁₃NSe | 274.22 | 4.15 |

Biological Activity

1-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity associated with this compound, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole core substituted with a methyl group and a nitro group attached to a phenylethyl moiety. The synthesis of derivatives related to this compound has been explored extensively, particularly focusing on their biological evaluations.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of indole derivatives, including those similar to this compound. For instance, a set of indole-based compounds demonstrated significant activity against various cancer cell lines such as A-549 (lung cancer), MCF-7 (breast cancer), and others. The most promising derivatives showed IC50 values in the nanomolar range, indicating potent antiproliferative effects ( ).

| Compound | Cell Line | IC50 (nM) | Remarks |

|---|---|---|---|

| Va | MCF-7 | 25 ± 2 | Highly potent |

| Vb | A-549 | 58 ± 5 | Comparable to standard drugs |

| Vc | HT-29 | 56 ± 5 | Effective against colorectal cancer |

The mechanisms underlying the biological activity of these compounds often involve multi-target interactions. For instance, some derivatives have been shown to inhibit key kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and survival ( ). Additionally, apoptosis assays indicate that these compounds can activate apoptotic pathways, further contributing to their antiproliferative effects.

Antimicrobial Activity

The antimicrobial potential of nitro-substituted indoles has also been investigated. Compounds with similar structures have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitro group is believed to play a critical role in the mechanism of action by undergoing reduction within bacterial cells, leading to DNA damage ( ).

Study on Indole Derivatives

A recent study synthesized a library of 2-(1H-indol-2-yl)acetonitriles derived from nitroalkenes and evaluated their biological activities. Preliminary results indicated that these derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing significant promise for further development ( ).

Evaluation Against Antimicrobial Resistance

Another notable investigation focused on the use of nitro-indole derivatives as alternatives to conventional antibiotics in combating antimicrobial resistance (AMR). The study emphasized the potential utility of these compounds in inhibiting biofilm formation and disrupting bacterial cell wall synthesis ( ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or iodine-catalyzed reactions. For example, iodine (10 mol%) in acetonitrile at 40°C achieves a 98% yield in 5 hours, as demonstrated in optimized protocols for similar nitro-substituted indoles . Alternative routes include coupling reactions using substituted benzyl alcohols under acidic conditions, followed by purification via flash chromatography (cyclohexane/EtOAC gradients) .

Q. How is structural characterization of this compound performed?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, NMR peaks at δ 7.98–6.93 ppm confirm aromatic protons and substituent positioning, while HRMS (e.g., m/z 242.0731 [M+H]) validates molecular mass . X-ray crystallography may also resolve bond angles (e.g., C14—C19—C18: 118.60°) in nitro-aryl derivatives .

Q. What are the foundational biological activities of nitro-substituted indoles?

- Methodological Answer : Nitro-indoles are screened for antibacterial/antifungal activity using agar dilution assays against Staphylococcus aureus or Candida albicans. Minimum inhibitory concentrations (MICs) are determined via serial dilution, with positive controls like fluconazole .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for high-yield synthesis?

- Methodological Answer : A factorial design approach evaluates variables like catalyst loading, solvent polarity, and temperature. For example, iodine catalysis (10 mol%) in MeCN at 40°C outperforms FeCl or p-TsOH, reducing side-product formation (e.g., 98% vs. 67% yield) . Kinetic studies (time vs. yield) further refine reaction termination points.

Q. What computational strategies predict pharmacological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to targets like nicotinic acetylcholine receptors. Ligand-receptor interactions (e.g., hydrogen bonding with Trp-86) are quantified via binding energy scores (ΔG ≤ -8.0 kcal/mol) . Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites .

Q. How does the nitro group influence regioselectivity in electrophilic substitutions?

- Methodological Answer : The nitro group’s electron-withdrawing effect directs electrophiles to the indole’s C2/C4 positions. X-ray data (e.g., C—N bond lengths: 1.291 Å) and Hammett substituent constants (σ = 0.71) rationalize reactivity trends . Competitive experiments with Br/HNO quantify substitution patterns via NMR integration .

Q. What are the challenges in crystallizing nitro-substituted indoles, and how are they addressed?

- Methodological Answer : Slow vapor diffusion (ether into DCM) promotes single-crystal growth. Disorder in nitro groups is mitigated by low-temperature (100 K) X-ray diffraction. Structural refinement (SHELXL) resolves thermal parameters (R < 0.05) .

Notes

- Advanced questions integrate multidisciplinary methods (e.g., synthetic chemistry, computational biology).

- Contradictions in synthetic yields (e.g., FeCl vs. I) reflect context-dependent optimization rather than irreproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.